molecular formula C13H11NO2 B15053982 (2-Methoxyphenyl)(pyridin-3-yl)methanone CAS No. 55030-30-3

(2-Methoxyphenyl)(pyridin-3-yl)methanone

Katalognummer: B15053982
CAS-Nummer: 55030-30-3
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: SDNHBUNRMRBNOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 2-methoxyphenyl and a pyridin-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 3-pyridylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from affecting the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Methoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Methoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Methoxyphenyl)(pyridin-3-yl)methanone is unique due to its specific combination of a methanone group with both a 2-methoxyphenyl and a pyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

55030-30-3

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

(2-methoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H11NO2/c1-16-12-7-3-2-6-11(12)13(15)10-5-4-8-14-9-10/h2-9H,1H3

InChI-Schlüssel

SDNHBUNRMRBNOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.